Propan-2-yl 6-fluoro-4-hydroxyquinoline-3-carboxylate
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Overview
Description
Propan-2-yl 6-fluoro-4-hydroxyquinoline-3-carboxylate is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 6-fluoro-4-hydroxyquinoline-3-carboxylate typically involves the esterification of 6-fluoro-4-hydroxyquinoline-3-carboxylic acid with isopropanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 6-fluoro-4-hydroxyquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carbonyl group can be reduced to form a hydroxyl group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxyquinoline derivatives.
Substitution: Amino or thioquinoline derivatives.
Scientific Research Applications
Propan-2-yl 6-fluoro-4-hydroxyquinoline-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in treating various diseases, including cancer and infectious diseases.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Propan-2-yl 6-fluoro-4-hydroxyquinoline-3-carboxylate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes and disrupt cellular processes, leading to its therapeutic effects. The exact molecular pathways and targets are still under investigation, but it is known to interfere with DNA synthesis and repair mechanisms .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate
- Methyl 6-fluoro-4-hydroxyquinoline-3-carboxylate
- Propan-2-yl 6-chloro-4-hydroxyquinoline-3-carboxylate
Uniqueness
Propan-2-yl 6-fluoro-4-hydroxyquinoline-3-carboxylate is unique due to its specific ester group, which influences its solubility, reactivity, and biological activity. The presence of the fluorine atom enhances its stability and potential therapeutic properties compared to its non-fluorinated counterparts .
Properties
Molecular Formula |
C13H12FNO3 |
---|---|
Molecular Weight |
249.24 g/mol |
IUPAC Name |
propan-2-yl 6-fluoro-4-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C13H12FNO3/c1-7(2)18-13(17)10-6-15-11-4-3-8(14)5-9(11)12(10)16/h3-7H,1-2H3,(H,15,16) |
InChI Key |
BDDWNSDREPBTSW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=CNC2=C(C1=O)C=C(C=C2)F |
Origin of Product |
United States |
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